5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyridine and an isoindole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-3-pyridinecarbaldehyde with a suitable isoindole precursor under basic conditions. For example, a one-pot Claisen-Schmidt condensation reaction can be employed, where 6-methoxy-3-pyridinecarbaldehyde is reacted with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one in the presence of sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and crystallization methods to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(6-hydroxypyridin-3-yl)-2,3-dihydro-1H-isoindole, while reduction of the pyridine ring can produce 5-(6-methoxypiperidin-3-yl)-2,3-dihydro-1H-isoindole.
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The methoxy group can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The compound may act by inhibiting or activating these targets, thereby modulating various biological pathways. Detailed studies on its mechanism of action would involve biochemical assays and molecular docking studies to identify its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: This compound shares the methoxy-pyridine moiety but lacks the isoindole structure.
2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide: This compound contains a similar pyridine structure but is part of a more complex benzoxazole system.
Uniqueness
The uniqueness of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole lies in its combination of the methoxy-pyridine and isoindole moieties, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C14H14N2O/c1-17-14-5-4-12(9-16-14)10-2-3-11-7-15-8-13(11)6-10/h2-6,9,15H,7-8H2,1H3 |
InChI Key |
PTPIXUCZCDWMHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(CNC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.